REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([S:10]([CH3:13])(=[O:12])=[O:11])[CH:3]=1.[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.CC(C)([O-])C.[Na+]>O1CCOCC1.CCOCC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:13][S:10]([C:4]1[CH:3]=[C:2]([N:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[CH:7]=[CH:6][C:5]=1[O:8][CH3:9])(=[O:12])=[O:11] |f:2.3,6.7.8.9.10|
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Name
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|
Quantity
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0.65 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C=C1)OC)S(=O)(=O)C
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Name
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|
Quantity
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0.43 g
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Type
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reactant
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Smiles
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N1CCNCC1
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Name
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|
Quantity
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0.13 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
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|
Quantity
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45 (± 5) mL
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with brine (15-20 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic fraction was dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Type
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CUSTOM
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Details
|
The crude material was purified by flash chromatography on silica gel
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Name
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|
Type
|
|
Smiles
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CS(=O)(=O)C=1C=C(C=CC1OC)N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |